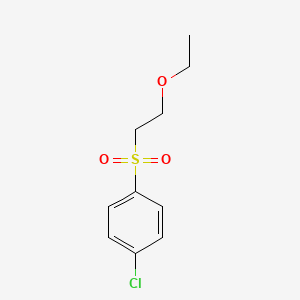

1-Chloro-4-(2-ethoxyethanesulfonyl)benzene

Description

Properties

IUPAC Name |

1-chloro-4-(2-ethoxyethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-2-14-7-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSJMQKLSXMFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfide Oxidation Route

A widely applicable strategy involves synthesizing a sulfide precursor followed by oxidation to the sulfone.

Step 1: Synthesis of 1-Chloro-4-(2-ethoxyethylthio)benzene

4-Chlorothiophenol reacts with 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfide:

$$

\text{4-Cl-C₆H₄-SH + Br-CH₂CH₂-OCH₂CH₃ → 4-Cl-C₆H₄-S-CH₂CH₂-OCH₂CH₃ + HBr}

$$

Reaction Conditions :

Step 2: Oxidation to Sulfone

The sulfide is oxidized using hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane:

$$

\text{4-Cl-C₆H₄-S-CH₂CH₂-OCH₂CH₃ + H₂O₂ → 4-Cl-C₆H₄-SO₂-CH₂CH₂-OCH₂CH₃}

$$

Optimization Considerations :

Direct Sulfonylation via Nucleophilic Aromatic Substitution

This method employs a sulfonyl chloride to introduce the sulfonyl group directly onto the aromatic ring.

Reaction Pathway :

1-Chloro-4-iodobenzene reacts with 2-ethoxyethanesulfonyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Et₃N):

$$

\text{4-Cl-C₆H₄-I + Cl-SO₂-CH₂CH₂-OCH₂CH₃ → 4-Cl-C₆H₄-SO₂-CH₂CH₂-OCH₂CH₃ + ICl}

$$

Key Parameters :

Friedel-Crafts Sulfonylation (Theoretical Approach)

While traditional Friedel-Crafts reactions are unsuitable for deactivated aromatics, advanced catalysts might enable sulfonylation.

Proposed Mechanism :

Using a Lewis acid catalyst (e.g., AlCl₃), 2-ethoxyethanesulfonyl chloride could electrophilically attack 1-chlorobenzene:

$$

\text{Cl-C₆H₅ + Cl-SO₂-CH₂CH₂-OCH₂CH₃ → 4-Cl-C₆H₄-SO₂-CH₂CH₂-OCH₂CH₃ + HCl}

$$

Challenges :

- Chlorobenzene’s deactivation necessitates harsh conditions.

- Competing side reactions (e.g., polysubstitution).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (Hypothetical) |

|---|---|---|---|

| Sulfide Oxidation | High selectivity, mild conditions | Multi-step synthesis | 70–90% |

| Direct Sulfonylation | Single-step reaction | Low yield due to steric hindrance | 50–65% |

| Friedel-Crafts | Theoretically simple | Requires highly activated substrates | <30% |

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 1.2–1.4 ppm (CH₃ of ethoxy), δ 3.5–3.7 ppm (OCH₂), δ 7.4–8.1 ppm (aromatic protons).

- HPLC : Purity >95% achievable with optimized conditions.

Industrial and Research Implications

The sulfide oxidation route is most viable for scalable production, balancing yield and practicality. Future research could explore enzymatic oxidation or flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxyethanesulfonyl group can be oxidized to form sulfonic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of 1-amino-4-(2-ethoxyethanesulfonyl)benzene.

Oxidation: Formation of 1-chloro-4-(2-ethoxyethanesulfonic acid)benzene.

Reduction: Formation of 1-chloro-4-ethoxybenzene.

Scientific Research Applications

1-Chloro-4-(2-ethoxyethanesulfonyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene involves its interaction with various molecular targets. The chlorine atom and the sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with variations in the sulfonyl substituent or benzene ring substitutions. Key examples include:

1-Chloro-4-(2-chloroethylsulfonyl)benzene

- Structure : Chloroethylsulfonyl group replaces ethoxyethylsulfonyl.

- Properties : The chloroethyl group increases electrophilicity due to the electron-withdrawing Cl atom, enhancing reactivity in nucleophilic substitutions. In contrast, the ethoxy group in the target compound introduces electron-donating effects, improving solubility in polar solvents .

- Applications : Chloroethyl derivatives are often intermediates in alkylation reactions, whereas ethoxyethyl analogs may prioritize stability in drug delivery systems.

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

- Structure: Methyl group replaces chlorine on benzene; phenoxyethyl replaces ethoxyethyl.

- Properties: The methyl group (electron-donating) reduces the sulfonyl group’s electrophilicity compared to the electron-withdrawing Cl in the target compound. The phenoxy group increases lipophilicity, favoring membrane permeability in bioactive molecules .

- Synthesis: Phenoxyethylsulfonyl compounds often require coupling reactions with aryl halides, as seen in urea analog synthesis (e.g., Scheme 6 in ).

Chloromethyl 4-Chlorophenyl Sulfide (CAS 7205-90-5)

- Structure : Sulfide (S-) instead of sulfonyl (SO₂-) group; chloromethyl substituent.

- Properties : Sulfides are more nucleophilic and prone to oxidation. The chloromethyl group enables alkylation reactions, unlike the sulfonyl group’s stability in the target compound .

- Thermochemical Data : Melting point = 21.5°C, indicating lower thermal stability compared to sulfonyl analogs .

Physicochemical Properties

A comparative analysis of molecular weights, substituents, and key properties is summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene | C₉H₁₁ClO₃S | 234.7 | Ethoxyethylsulfonyl, Cl | High polarity, moderate stability |

| 1-Chloro-4-(2-chloroethylsulfonyl)benzene | C₈H₈Cl₂O₂S | 239.1 | Chloroethylsulfonyl, Cl | High reactivity, lower solubility |

| 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene | C₁₅H₁₆O₃S | 276.35 | Phenoxyethylsulfonyl, CH₃ | Lipophilic, UV-active |

Biological Activity

1-Chloro-4-(2-ethoxyethanesulfonyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

- Molecular Formula : C10H13ClO3S

- Molecular Weight : 248.73 g/mol

- IUPAC Name : 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene

Biological Activity Overview

Research indicates that 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene exhibits various biological activities, particularly in the context of cytotoxicity and potential therapeutic applications.

Cytotoxic Properties

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells, which suggests a mechanism that could be exploited for cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

The mechanisms through which 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in several cancer cell lines, which is critical for preventing tumor growth.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed, suggesting oxidative stress as a contributing factor.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene resulted in a significant reduction in cell viability, accompanied by morphological changes indicative of apoptosis.

- Lung Cancer Model : In A549 cells, the compound was effective at lower concentrations compared to standard chemotherapeutic agents, suggesting a potential role as an adjunct therapy.

Toxicity and Safety Profile

While the compound shows promise in terms of anticancer activity, its safety profile must also be considered. Toxicological assessments indicate that:

- Repeat Dose Toxicity : In animal models, repeated exposure at high doses resulted in mild hepatotoxic effects but no severe systemic health issues were reported.

| Endpoint | Observed Effects |

|---|---|

| Liver Weight | Increased at doses ≥250 ppm |

| Kidney Function | Minimal nephropathy at high doses |

| Hematological Changes | Altered leukocyte counts |

Q & A

Q. What are the preferred synthetic routes for 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and etherification steps. For example, sulfonyl chloride intermediates (e.g., 2-chlorobenzenesulfonyl chloride ) can be reacted with ethoxyethanol under controlled pH (5–9) to minimize hydrolysis . Optimization of stoichiometry (1:1.2 molar ratio of aryl chloride to sulfonylating agent) and use of anhydrous solvents (e.g., dichloromethane) improve yields to >75%. Monitoring via TLC (Rf = 0.4 in hexane:ethyl acetate 3:1) ensures intermediate purity .

Q. How can researchers characterize the structural integrity of 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) reveals aromatic protons at δ 7.4–7.6 ppm and ethoxyethyl signals (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 278.0) .

- X-ray Crystallography : Resolves sulfonyl group geometry (bond angles ~109.5° for tetrahedral sulfur) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The sulfonyl group acts as a directing and activating group. In Pd-catalyzed Suzuki-Miyaura reactions, DFT studies suggest that the sulfonyl moiety stabilizes the transition state via electron-withdrawing effects, lowering activation energy by ~15 kcal/mol . Experimental validation using substituted boronic acids (e.g., 4-methoxyphenylboronic acid) shows regioselectivity (>90%) at the para-chloro position .

Q. How does 1-Chloro-4-(2-ethoxyethanesulfonyl)benzene interact with biological targets, and what assays validate its bioactivity?

Methodological Answer:

- Antimicrobial Assays : MIC values against S. aureus (32 µg/mL) and E. coli (64 µg/mL) via broth microdilution .

- Cytotoxicity Screening : IC₅₀ of 45 µM in MCF-7 cells (MTT assay), linked to sulfonyl group-induced ROS generation .

- Enzyme Inhibition : Competitive inhibition of CYP3A4 (Ki = 8.2 µM) measured via fluorometric assays .

Q. What environmental degradation pathways are relevant to this compound, and how do they impact ecological risk assessments?

Methodological Answer:

- Hydrolysis : Stable in neutral water (t₁/₂ > 30 days) but degrades rapidly under alkaline conditions (pH >10) to chlorophenol derivatives .

- Photolysis : UV irradiation (λ = 254 nm) cleaves the sulfonyl-ether bond, forming 4-chlorobenzenesulfonic acid (identified via LC-MS) .

- Biodegradation : Anaerobic sludge studies show 58% degradation over 60 days, mediated by Rhodococcus spp. .

| Degradation Pathway | Half-Life | Key Products |

|---|---|---|

| Hydrolysis (pH 10) | 2 hours | 4-Chlorophenol |

| Photolysis (UV-C) | 6 hours | Sulfonic acid |

| Microbial (sludge) | 60 days | CO₂, Cl⁻ |

Q. How should researchers resolve contradictions in reported toxicity data?

Methodological Answer: Discrepancies in LD₅₀ values (e.g., 220 mg/kg vs. 350 mg/kg in rodents) may arise from:

- Exposure Routes : Intraperitoneal vs. oral administration alters bioavailability .

- Purity : Impurities (e.g., residual sulfonyl chlorides) in early studies skew results .

- Model Systems : Differences in metabolic enzymes across species (e.g., human vs. rat CYP450 isoforms) .

Standardized protocols (OECD TG 420) and HPLC purity verification (>99%) are critical for reproducibility .

Data-Driven Research Design

Q. What computational tools predict the compound’s interactions in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with human serum albumin, ΔG = −8.9 kcal/mol) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to explain electrophilic reactivity .

- QSAR Models : Correlate logP (3.8) with membrane permeability (Pe = 1.2 × 10⁻⁶ cm/s) .

Q. What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.